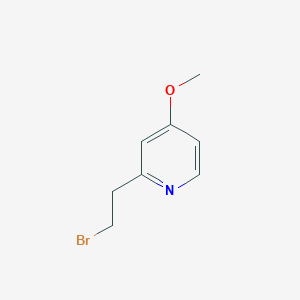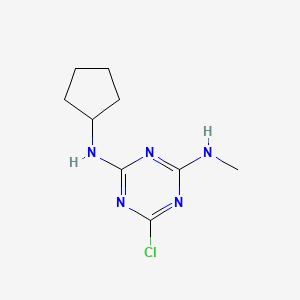
6-Chloro-N-cyclopentyl-N'-methyl-1,3,5-triazine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-N-cyclopentyl-N’-methyl-1,3,5-triazine-2,4-diamine is a synthetic triazine compound. Triazines are a class of nitrogen-containing heterocycles that have significant applications in various fields, including agriculture, medicine, and materials science. This particular compound is known for its potential use in herbicides and other agrochemical formulations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-cyclopentyl-N’-methyl-1,3,5-triazine-2,4-diamine typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines. The reaction is carried out in a solvent such as dioxane or dichloroethane, with the presence of a base like sodium carbonate to facilitate the substitution reaction . The reaction conditions often include refluxing the solution to achieve high yields.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
6-Chloro-N-cyclopentyl-N’-methyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like primary amines, alcohols, or thiols in the presence of a base (e.g., sodium carbonate) and solvents like dioxane or dichloroethane.
Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide, while reducing agents may include sodium borohydride.
Major Products
The major products formed from these reactions depend on the nucleophile used. For example, substitution with an amine would yield a corresponding amine derivative of the triazine compound.
科学的研究の応用
6-Chloro-N-cyclopentyl-N’-methyl-1,3,5-triazine-2,4-diamine has several scientific research applications:
Agriculture: Used as a herbicide to control broadleaf and grassy weeds.
Biology and Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of polymer stabilizers and other materials.
作用機序
The mechanism of action of 6-Chloro-N-cyclopentyl-N’-methyl-1,3,5-triazine-2,4-diamine involves the inhibition of photosynthesis in plants. It targets the photosystem II complex, disrupting the electron transport chain and ultimately leading to the death of the plant . In biological systems, its antimicrobial activity is attributed to the disruption of cellular processes in microorganisms .
類似化合物との比較
Similar Compounds
Uniqueness
6-Chloro-N-cyclopentyl-N’-methyl-1,3,5-triazine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
CAS番号 |
84041-64-5 |
|---|---|
分子式 |
C9H14ClN5 |
分子量 |
227.69 g/mol |
IUPAC名 |
6-chloro-2-N-cyclopentyl-4-N-methyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C9H14ClN5/c1-11-8-13-7(10)14-9(15-8)12-6-4-2-3-5-6/h6H,2-5H2,1H3,(H2,11,12,13,14,15) |
InChIキー |
DFAXRJSIQCUYIO-UHFFFAOYSA-N |
正規SMILES |
CNC1=NC(=NC(=N1)Cl)NC2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


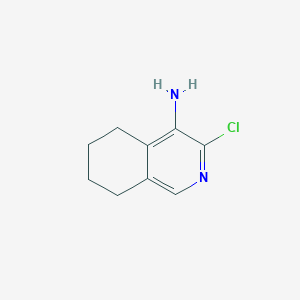
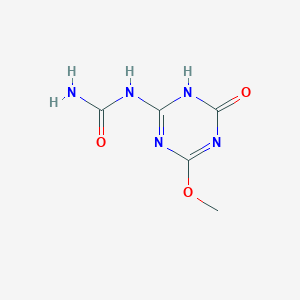
![methyl 2,2-bis(ethylsulfanyl)-4-[(1R)-5-methoxy-2-[(E)-4-[(2-methylpropan-2-yl)oxycarbonyloxy]but-2-enyl]-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]butanoate](/img/structure/B13141873.png)
![5-tert-Butyl3a-ethylhexahydropyrrolo[3,4-b]pyrrole-3a,5(1H)-dicarboxylate](/img/structure/B13141875.png)
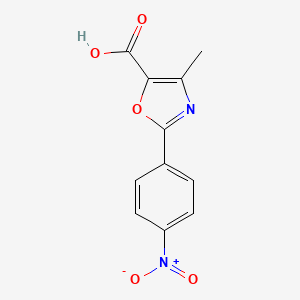
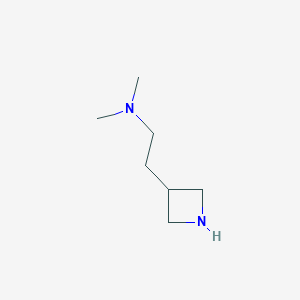
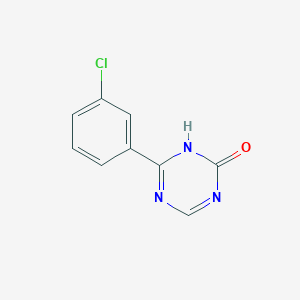
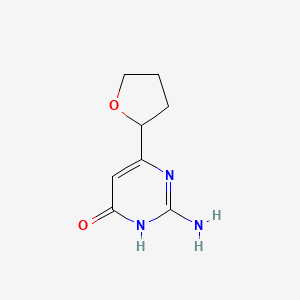
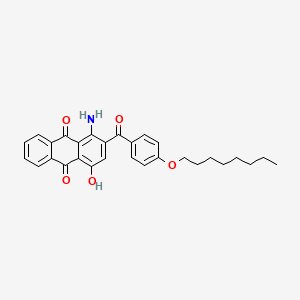
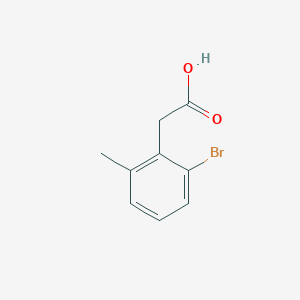
![2-[Hydroxy(phenyl)carbamoyl]benzene-1-sulfonic acid](/img/structure/B13141924.png)
![tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-yl]carbamate](/img/structure/B13141933.png)
![(2S)-2-amino-3-[3-[2-[(2S)-2-amino-2-carboxyethyl]phenyl]phenyl]propanoic acid](/img/structure/B13141937.png)
